

# The Discovery and Evolution of Minigastrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | Mini gastrin I, human tfa |           |  |  |  |
| Cat. No.:            | B15616805                 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Minigastrin, a naturally occurring, truncated form of the hormone gastrin, has emerged as a significant molecule in the landscape of targeted cancer diagnostics and therapeutics. Its high affinity for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various malignancies such as medullary thyroid carcinoma and small cell lung cancer, has driven extensive research into its clinical applications. This technical guide provides an in-depth exploration of the discovery and history of minigastrin, its structure and function, the intricate signaling pathways it triggers, and the development of its synthetic analogs. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to serve as a valuable resource for the scientific community.

### **Discovery and History**

The journey of minigastrin began with the broader exploration of the gastrin family of peptide hormones. The initial discovery of a peptide corresponding to the 5-17 fragment of human gastrin I, later termed minigastrin, was reported by Gregory and Tracy in 1974, who isolated it from tumor tissue.[1] This discovery laid the groundwork for understanding the diverse bioactive forms of gastrin. The amino acid sequence of human minigastrin I is H-Leu-Glu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[2]



Early research focused on the physiological roles of gastrin and its variants in regulating gastric acid secretion. However, the identification of the CCK2 receptor's overexpression on various tumor cells sparked a new wave of interest in minigastrin as a potential vector for targeted cancer therapy and imaging. This led to the synthesis of numerous minigastrin analogs, beginning in the late 1990s, with the aim of improving in vivo stability, pharmacokinetic profiles, and tumor-targeting efficacy.[3][4] These efforts have culminated in the development of radiolabeled minigastrin analogs that are now in preclinical and clinical evaluation for peptide receptor radionuclide therapy (PRRT) and diagnostic imaging.[3][5]

#### Structure and Function

Minigastrin is a 13-amino acid peptide that shares the same C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2) as cholecystokinin (CCK), which is crucial for its biological activity. This shared sequence allows both gastrin and CCK to bind to the CCK2R with high affinity.[6] The N-terminal portion of minigastrin, particularly the hexa-glutamic acid sequence, influences its pharmacokinetic properties, including renal uptake.[4]

The primary function of minigastrin in a physiological context is the stimulation of gastric acid secretion. However, its significance in oncology stems from its ability to bind with high affinity to the CCK2R expressed on tumor cells. This interaction triggers downstream signaling pathways that can influence cell proliferation, differentiation, and survival.[7][8] This receptor-ligand interaction forms the basis for using radiolabeled minigastrin analogs to specifically deliver cytotoxic radiation to cancer cells or to visualize tumors using imaging modalities like PET/CT and SPECT/CT.[3][5]

#### The Minigastrin/CCK2R Signaling Pathway

Upon binding of minigastrin to the CCK2R, a G-protein coupled receptor, a cascade of intracellular signaling events is initiated. The CCK2R primarily couples to Gq and G12/13 proteins.[9][10] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10][11]

The rise in intracellular Ca2+ and the activation of PKC lead to the stimulation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)



cascade (specifically ERK1/2), the PI3K/AKT pathway, and the activation of focal adhesion kinases such as p125FAK and Src.[9][10] These pathways ultimately converge on the nucleus to regulate gene expression related to cell proliferation, survival, and migration.



Click to download full resolution via product page

**Caption:** Minigastrin-induced CCK2R signaling cascade.

## **Quantitative Data on Minigastrin Analogs**

The development of minigastrin analogs has been driven by the need to overcome the limitations of the native peptide, such as its rapid in vivo degradation. Research has focused on modifying the peptide backbone to enhance stability while maintaining high affinity for the CCK2R. The following tables summarize key quantitative data for several prominent minigastrin analogs.

Table 1: CCK2R Affinity of Minigastrin Analogs



| Analog                      | Cell Line  | IC50 (nM)                                   | Reference |
|-----------------------------|------------|---------------------------------------------|-----------|
| DOTA-cyclo-MG1              | A431-CCK2R | 2.54 ± 0.30                                 | [12]      |
| natLu-DOTA-cyclo-<br>MG1    | A431-CCK2R | 2.22 ± 0.32                                 | [12]      |
| DOTA-cyclo-MG2              | A431-CCK2R | 3.23 ± 0.91                                 | [12]      |
| natLu-DOTA-cyclo-<br>MG2    | A431-CCK2R | 2.85 ± 0.63                                 | [12]      |
| DOTA-MGS1                   | AR42J      | Similar to DOTA-<br>MG11                    | [13]      |
| DOTA-MGS4                   | AR42J      | Lower than DOTA-<br>MG11                    | [13]      |
| [natGa]Ga-DOTA-<br>MGS5     | AR42J      | Lower than<br>[natGa]Ga-DOTA-<br>CCK-66     | [14]      |
| [natCu]Cu-DOTA-<br>CCK-66.2 | AR42J      | Higher than<br>[natCu]Cu-DOTA-<br>MGS5      | [14]      |
| DOTA-rhCCK-16               | AR42J      | 3-5 fold better than (R)-DOTAGA counterpart | [15]      |
| DOTA-rhCCK-18               | AR42J      | 3-5 fold better than (R)-DOTAGA counterpart | [15]      |

Table 2: In Vivo Tumor Uptake of Radiolabeled Minigastrin Analogs



| Analog                              | Tumor Model                  | Time Post-<br>Injection | Tumor Uptake<br>(%ID/g)                              | Reference |
|-------------------------------------|------------------------------|-------------------------|------------------------------------------------------|-----------|
| <sup>111</sup> In-DOTA-<br>MGS4     | A431-CCK2R<br>xenografts     | 4 h                     | 10.40 ± 2.21                                         | [13]      |
| <sup>111</sup> In-DOTA-<br>MGS1     | A431-CCK2R<br>xenografts     | 4 h                     | 1.23 ± 0.15                                          | [13]      |
| <sup>177</sup> Lu-DOTA-1            | A431-CCK2R<br>xenografts     | Not specified           | 34.72 ± 9.40                                         | [16]      |
| <sup>177</sup> Lu-DOTA-2            | A431-CCK2R<br>xenografts     | Not specified           | 33.25 ± 6.34                                         | [16]      |
| <sup>177</sup> Lu-DOTA-3            | A431-CCK2R<br>xenografts     | Not specified           | 28.60 ± 7.95                                         | [16]      |
| <sup>68</sup> Ga-DOTA-<br>MGS8      | A431-CCK2R<br>xenografts     | Not specified           | ~27                                                  | [17]      |
| <sup>177</sup> Lu-DOTA-<br>rhCCK-18 | AR42J tumor-<br>bearing mice | 24 h                    | 1.5-fold higher<br>than (R)-<br>DOTAGA<br>derivative | [18]      |
| <sup>177</sup> Lu-PP-F11N           | A431-CCK2R<br>xenografts     | Not specified           | Lower than peptidomimetic analogs                    | [19]      |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly employed in the study of minigastrin and its analogs.

# Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

The synthesis of minigastrin analogs is typically performed using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. peptide.com [peptide.com]
- 2. Minigastrin Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of human des-tryptophan-1,norleucine-12-minigastrin-II and its biological activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 10. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management | MDPI [mdpi.com]
- 12. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of the First 18F-Labeled Radiohybrid-Based Minigastrin Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]



- 17. Automated Synthesis of 68Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting PMC [pmc.ncbi.nlm.nih.gov]
- 18. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Discovery and Evolution of Minigastrin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616805#discovery-and-history-of-mini-gastrin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com